(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
- The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Allyloxybenzylidene Moiety
- The final step involves the condensation of the intermediate with 2-(allyloxy)benzaldehyde under basic conditions, typically using sodium hydroxide or potassium carbonate in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Thiazolo[3,2-B][1,2,4]triazine Core
- Starting with a suitable precursor, such as 2-aminothiazole, which undergoes cyclization with a hydrazine derivative to form the thiazolo[3,2-B][1,2,4]triazine core.
- Reaction conditions often involve heating in the presence of a catalyst, such as acetic acid, under reflux.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the allyloxy group, forming epoxides or other oxidized derivatives.
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Reduction
- Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
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Substitution
- Nucleophilic substitution reactions can occur at the allyloxy group, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antimicrobial Activity: Thiazolo[3,2-B][1,2,4]triazine derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.
Medicine
Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cells, making this compound a candidate for further investigation in cancer therapy.
Industry
Material Science: The unique structure of this compound can be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The thiazolo[3,2-B][1,2,4]triazine core may interact with DNA or proteins, disrupting their normal function and leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[2-(Methoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione
- (2E)-2-[2-(Ethoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The presence of the allyloxy group in (2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione distinguishes it from its methoxy and ethoxy analogs. This allyloxy group can participate in unique chemical reactions, such as polymerization or cross-linking, which are not possible with the methoxy or ethoxy groups. This makes the compound particularly interesting for applications in material science and catalysis.
Properties
CAS No. |
606956-44-9 |
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Molecular Formula |
C21H15N3O3S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2E)-6-phenyl-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H15N3O3S/c1-2-12-27-16-11-7-6-10-15(16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)14-8-4-3-5-9-14/h2-11,13H,1,12H2/b17-13+ |
InChI Key |
MLRDGNBMIMQOPJ-GHRIWEEISA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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